2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine
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Overview
Description
2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound, in particular, is characterized by the presence of a methyl group at the second position of the pyridine ring and a 2-methylcyclohexyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with 2-methylcyclohexylamine under appropriate conditions. The reaction typically requires a catalyst, such as palladium or nickel, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers several advantages, including shorter reaction times, increased safety, and reduced waste. The continuous flow setup involves passing the reactants through a column packed with a suitable catalyst, such as Raney nickel, at high temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Uniqueness
2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-N-(2-methylcyclohexyl)pyridin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-10-6-3-4-7-12(10)15-13-8-5-9-14-11(13)2/h5,8-10,12,15H,3-4,6-7H2,1-2H3 |
InChI Key |
RTTLDSNEGDHPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=C(N=CC=C2)C |
Origin of Product |
United States |
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